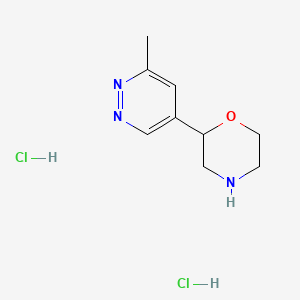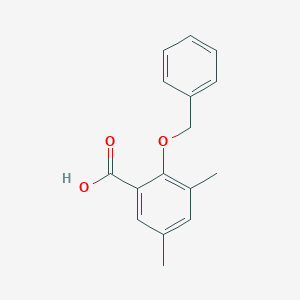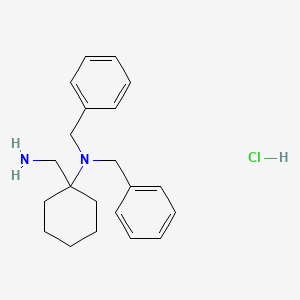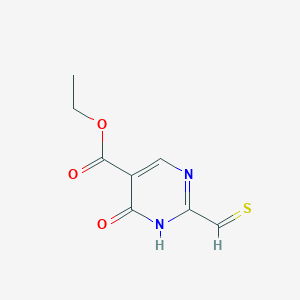
2-(Phenylthio)ethyl nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylthio)ethyl nicotinate is an organic compound that combines the structural features of nicotinic acid and phenylthioethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(phenylthio)ethyl nicotinate typically involves the esterification of nicotinic acid with 2-(phenylthio)ethanol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of solid acid catalysts in these processes can also reduce the generation of high-pollution waste, making the production more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Phenylthio)ethyl nicotinate can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in nicotinic acid can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to yield nicotinic acid and 2-(phenylthio)ethanol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acidic or basic hydrolysis conditions can be employed.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nicotinic acid and 2-(phenylthio)ethanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for further biological studies.
Medicine: Research has indicated its potential in antitumor, antibacterial, and antifungal activities.
Industry: It can be used in the formulation of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(phenylthio)ethyl nicotinate involves its interaction with specific molecular targets. The phenylthio group can interact with various enzymes and receptors, modulating their activity. The nicotinate moiety can influence cellular pathways related to energy metabolism and redox balance .
Vergleich Mit ähnlichen Verbindungen
2-(Phenylthio)ethyl benzoate: Similar in structure but with a benzoate group instead of nicotinate.
Methyl nicotinate: A simpler ester of nicotinic acid with a methyl group.
Uniqueness: 2-(Phenylthio)ethyl nicotinate is unique due to the presence of both the phenylthio and nicotinate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
101952-72-1 |
|---|---|
Molekularformel |
C14H13NO2S |
Molekulargewicht |
259.33 g/mol |
IUPAC-Name |
2-phenylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO2S/c16-14(12-5-4-8-15-11-12)17-9-10-18-13-6-2-1-3-7-13/h1-8,11H,9-10H2 |
InChI-Schlüssel |
JEBKONQKBZQPBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SCCOC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine](/img/structure/B14037838.png)



